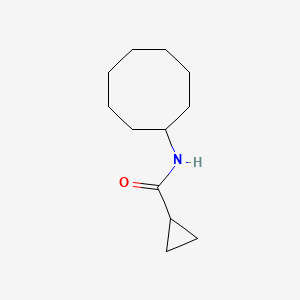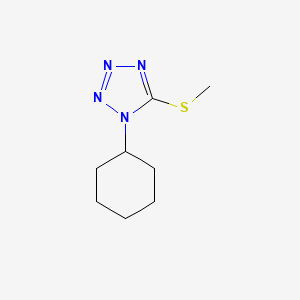![molecular formula C12H17N3O3 B7571055 N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide is a chemical compound with the molecular formula C14H20N4O3. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Mécanisme D'action
AG-1478 selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. AG-1478 has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and physiological effects:
AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. AG-1478 has been investigated for its potential use in the treatment of several types of cancer, including breast cancer, lung cancer, and glioblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for use in lab experiments. It is highly selective for EGFR and does not inhibit other tyrosine kinases. It has been extensively studied for its potential use in cancer therapy and has been shown to be effective in inhibiting the proliferation of cancer cells. However, there are also limitations to the use of AG-1478 in lab experiments. It is a synthetic compound that may not accurately represent the natural ligands of EGFR. Additionally, its use may lead to the development of resistance in cancer cells over time.
Orientations Futures
There are several potential future directions for the study of AG-1478. One area of research is the investigation of its use in combination with other chemotherapeutic agents. Another area of research is the development of more selective EGFR inhibitors that may have fewer side effects. Additionally, the use of AG-1478 in the treatment of other diseases, such as autoimmune disorders, may also be investigated.
Méthodes De Synthèse
AG-1478 can be synthesized by several methods, including the reaction of 4-(4-aminopiperidin-1-yl)phenol with furan-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-(4-bromophenyl)piperidine with 2-furoyl chloride in the presence of a base. Both methods result in the formation of AG-1478 with high yields and purity.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential use in cancer therapy. EGFR is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its use in combination with other chemotherapeutic agents has been investigated.
Propriétés
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFWZACWWCIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)
